- Solvent Mixture Induced Self Assembly of a Terthiophene Based Rod-Coil Block Co-oligomerJournal of Physical Chemistry B, 2011, 115(26), 8458-8464,
Cas no 94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene)

94581-95-0 structure
Produktname:2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- 2-Bromoterthiophene
- 2-bromo-2,2',5',2"-terthiophene
- 5-Brom-[6]chinolylamin
- 5-Brom-6-aminochinolin
- 5-bromo-[6]quinolylamine
- 5-bromo-<2,2',5',2''>-terthiophene
- 5-bromo-2,2':5',2''-terthienyl
- 5-bromo-quinolin-6-ylamine
- 6-amino-5-bromoquinoline
- 6-Quinolinamine,5-bromo-(9CI)
- 5-Bromo-2,2′:5′,2′′-terthiophene (ACI)
- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)thiophene
- 2-Bromo-5,2′:5′,2′′-terthiophene
- 5-Bromo-α-terthienyl
- .alpha.-T Br deriv.
- SCHEMBL498603
- 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
- 5-Bromo-2,2':5',2'-terthiophene
- 2,2':5',2''-Terthiophene, 5-bromo-
- 2-Bromo-terthiophene
- DTXSID70915435
- 5-bromo-2,2':5',2''-terthiophene
- AS-39318
- MFCD03414677
- 5-Bromo-2,2':5',2''-terthiophene, 97%
- 2-bromo-5-[5-(2-thienyl)-2-thienyl]thiophene
- HNMURGGRBMOMLO-UHFFFAOYSA-N
- 94581-95-0
- AKOS024405377
-
- MDL: MFCD03414677
- Inchi: 1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H
- InChI-Schlüssel: HNMURGGRBMOMLO-UHFFFAOYSA-N
- Lächelt: BrC1=CC=C(C2=CC=C(C3=CC=CS3)S2)S1
Berechnete Eigenschaften
- Genaue Masse: 326.89700
- Monoisotopenmasse: 325.88933g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 2
- Komplexität: 248
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 84.7Ų
- XLogP3: 5.4
Experimentelle Eigenschaften
- PSA: 81.78000
- LogP: 5.78400
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:UN 2811 6.1 / PGIII
- Code der Gefahrenkategorie: 25-37/38-41
- Sicherheitshinweise: 26-39-45
-
Identifizierung gefährlicher Stoffe:
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC92686-250mg |
2-BRomoterthiophene |
94581-95-0 | 95% | 250mg |
$59.00 | 2024-07-18 | |
Crysdot LLC | CD11006467-250mg |
2-BRomoterthiophene |
94581-95-0 | 95+% | 250mg |
$410 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-100mg |
5-Bromo-2,2':5',2''-terthiophene |
94581-95-0 | 98% | 100mg |
¥340.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-1g |
5-Bromo-2,2':5',2''-terthiophene |
94581-95-0 | 98% | 1g |
¥1736.00 | 2024-04-24 | |
abcr | AB455957-250mg |
2-Bromo-terthiophene; . |
94581-95-0 | 250mg |
€180.20 | 2024-08-03 | ||
1PlusChem | 1P006AGE-5g |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
94581-95-0 | 95% | 5g |
$667.00 | 2023-12-15 | |
1PlusChem | 1P006AGE-1g |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
94581-95-0 | 95% | 1g |
$222.00 | 2023-12-15 | |
A2B Chem LLC | AC92686-100mg |
2-BRomoterthiophene |
94581-95-0 | 95% | 100mg |
$31.00 | 2024-07-18 | |
1PlusChem | 1P006AGE-250mg |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
94581-95-0 | 95% | 250mg |
$80.00 | 2024-04-19 | |
Alichem | A169006252-250mg |
2-Bromo-terthiophene |
94581-95-0 | 98% | 250mg |
$409.86 | 2023-08-31 |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt
Referenz
- Non-symmetrical oligothiophenes with 'incompatible' substituentsTetrahedron, 2007, 63(4), 941-946,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 min, rt; 2.5 h, 0 °C
Referenz
- Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine CatalystsMacromolecules (Washington, 2017, 50(23), 9121-9127,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 Reagents: Indium trichloride ; -78 °C → rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C
1.2 Reagents: Indium trichloride ; -78 °C → rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C
Referenz
- Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallicsOrganic & Biomolecular Chemistry, 2012, 10(19), 3892-3898,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran
Referenz
- Base-promoted decarbonylation of bithiophene and terthiophene aldehydesSulfur Letters, 1998, 21(6), 247-252,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
Referenz
- 3D-Hybrid networks with controllable electrical conductivity from the electrochemical deposition of terthiophene-functionalized polyphenylene dendrimersAngewandte Chemie, 2005, 44(16), 2447-2451,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt
Referenz
- Effect of End-capping Functional Groups on the Optoelectronic Properties of Oligothiophene DerivativesChinese Journal of Chemistry, 2012, 30(10), 2401-2410,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1R:Bromosuccinimide, S:CHCl3, S:AcOH
Referenz
- Preparation of α-quater-, α-sexi-, and α-octithiophenesHeterocycles, 1987, 26(7), 1793-6,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid , Chloroform ; 16 h, rt
Referenz
- Preparation of thiophene compounds as antiinflammatory and antitumor agents, United States, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Novel nucleoside analogues with fluorophores replacing the DNA baseHelvetica Chimica Acta, 1999, 82(12), 2160-2171,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ; 10 min, rt
Referenz
- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditionsBulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
Referenz
- Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and SexithiophenesJournal of Organic Chemistry, 2004, 69(14), 4821-4828,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 h, -20 °C; 90 min, -20 °C; 14 h, rt
Referenz
- Fluorescent nucleoside analogs and combinatorial fluorophore arrays comprising same, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Selective and efficient syntheses of phototoxic 2,2':5',2''-terthiophene derivatives bearing a functional substituent in the 3'- or the 5-positionTetrahedron, 1991, 47(39), 8443-60,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; -20 °C; 20 h, -20 °C
Referenz
- Toward the Rational Design of Conjugated Oligomers and Polymers: Systematic Study of the Substituent Effect in OligothiophenesIsrael Journal of Chemistry, 2014, 54(5-6), 723-735,
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Preparation of thiophene derivatives as immunostimulants, United States, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- thiophene compounds as antivirus, antiinflammatory, and immunoregulatory agents, Japan, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Selective synthesis of α-substituted oligothiophenesSynthesis, 1993, (11), 1099-103,
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Preparation of terthienyls and analogs as phototoxic insecticides, United States, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- Preparation of thiophene derivatives as drugs, United States, , ,
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Raw materials
- 5-Bromo-2,2-bithiophene 96%
- 2,2':5',2''-Terthiophene
- 2,5-Dibromothiophene
- 5''-Bromo-2,2':5',2''-terthiophene-5-carbaldehyde
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Preparation Products
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Verwandte Literatur
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Amadis Chemical Company Limited
(CAS:94581-95-0)2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Reinheit:99%/99%
Menge:1g/5g
Preis ($):220/641